2-(2,4-difluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Description
The compound 2-(2,4-difluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one (CAS: 2309553-80-6) features a 2,4-difluorophenyl group linked to an ethanone moiety, which is further connected to an azetidine ring substituted with a 4-methylpyrazole via a methylene bridge. Its molecular formula is C₁₆H₁₉F₂N₃O, with a molecular weight of 311.32 g/mol . The azetidine ring introduces conformational rigidity, while the fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or central nervous system (CNS) targeting .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c1-11-6-19-21(7-11)10-12-8-20(9-12)16(22)4-13-2-3-14(17)5-15(13)18/h2-3,5-7,12H,4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABCCRHPPNSBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Azetidine vs.
- Pyrazole Substitution : The 4-methyl group in the target compound and enhances steric bulk compared to bromo-substituted analogs (e.g., ), which may influence electronic properties and metabolic stability.
- Aromatic Substitution : The 2,4-difluorophenyl group in the target compound and improves lipophilicity and membrane permeability compared to chlorophenyl () or unfluorinated analogs.
Physicochemical Properties
- Lipophilicity: The 2,4-difluorophenyl group increases logP compared to non-fluorinated analogs, aiding blood-brain barrier (BBB) penetration .
- Molecular Weight : The azetidine-containing target compound (311.32 g/mol) has a higher molecular weight than simpler analogs like (253.34 g/mol), which may impact bioavailability.
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